2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
“2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1446947-55-2 . It has a molecular weight of 227.26 . The IUPAC name for this compound is (1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m0/s1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity of bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.26 . Its exact mass is 227.115753 . The density is 1.3±0.1 g/cm3 . It has a boiling point of 347.8±25.0 °C at 760 mmHg . The flash point is 164.1±23.2 °C .Scientific Research Applications
Synthesis of Tertiary Butyl Esters
Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Deprotection of the tert-butyl Carbamate (N-Boc) Protecting Group
An efficient, scalable, and sustainable method for the quantitative deprotection of the tert-butyl carbamate (N-Boc) protecting group is described . This method uses down to near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions . The solvent-free conditions allow deprotection of a wide variety of N-Boc derivatives to obtain the hydrochloride salts in quantitative yields .
Synthesis of Bicyclo[6.1.0]nonyne Carboxylic Acid
The compound can be used in the synthesis of an oxidized analogue – BCN acid . The facile functionalization of BCN acid via amide bond formation yields more stable derivatives than the classically encountered carbamates .
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
As for future directions, it’s difficult to predict without specific context. The compound could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity. Further studies and experiments would be needed to explore its potential applications .
properties
IUPAC Name |
(1S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFNEQAPCLIBB-HQJQHLMTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@]1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
CAS RN |
1807940-61-9 |
Source
|
Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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